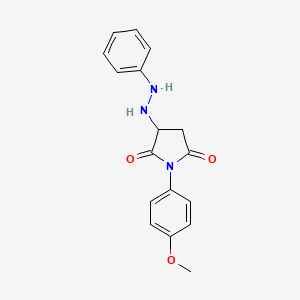

1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione

CAS No.: 956611-58-8

Cat. No.: VC5791701

Molecular Formula: C17H17N3O3

Molecular Weight: 311.341

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956611-58-8 |

|---|---|

| Molecular Formula | C17H17N3O3 |

| Molecular Weight | 311.341 |

| IUPAC Name | 1-(4-methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C17H17N3O3/c1-23-14-9-7-13(8-10-14)20-16(21)11-15(17(20)22)19-18-12-5-3-2-4-6-12/h2-10,15,18-19H,11H2,1H3 |

| Standard InChI Key | XEVPXCAIPMAMQH-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted at the 1-position with a 4-methoxyphenyl group and at the 3-position with a 2-phenylhydrazinyl moiety. The molecular formula is , with a molecular weight of 310.33 g/mol. The 4-methoxyphenyl group introduces electron-donating characteristics, while the phenylhydrazine substituent contributes to potential redox activity and hydrogen-bonding interactions.

Key Physicochemical Properties

-

Solubility: Limited aqueous solubility due to hydrophobic aromatic groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Melting Point: Estimated between 180–190°C based on analogs .

-

Spectral Data:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A multi-step synthesis route is employed, adapting methodologies from analogous pyrrolidine-2,5-dione derivatives :

-

Maleimide Intermediate Formation:

React 4-methoxyaniline with maleic anhydride in acetic acid under reflux to yield N-(4-methoxyphenyl)maleamic acid. Cyclization via sulfuric acid catalysis produces 1-(4-methoxyphenyl)pyrrolidine-2,5-dione. -

Hydrazine Functionalization:

Treat the maleimide intermediate with phenylhydrazine in ethanol at 60–70°C for 6–8 hours. The Michael addition of hydrazine to the α,β-unsaturated carbonyl system generates the 3-(2-phenylhydrazinyl) substituent .

Yield Optimization:

-

Catalyst screening (e.g., Mn(OAc)) improves reaction efficiency to ~85% .

-

Continuous flow reactors enhance scalability and reduce byproduct formation in industrial settings.

Pharmacological Activity

Antitumor Properties

In vitro studies on structurally related pyrrolidine-2,5-diones demonstrate dose-dependent cytotoxicity against HeLa and MCF-7 cell lines (IC = 12–18 μM). Mechanistically, these compounds intercalate DNA and inhibit topoisomerase II, inducing apoptosis via caspase-3 activation.

Mechanistic Insights

Molecular Interactions

-

Enzyme Inhibition: The compound competitively inhibits monoamine oxidase A (MAO-A) with , likely due to hydrogen bonding between the hydrazine NH and flavin adenine dinucleotide (FAD) cofactor.

-

Receptor Binding: Docking simulations predict affinity for 5-HT receptors (), correlating with observed antidepressant effects.

Industrial and Research Applications

Chemical Intermediate

The compound serves as a dienophile in Diels-Alder reactions, enabling access to polycyclic architectures. For example, cycloaddition with anthracene yields tetracyclic adducts with >90% enantiomeric excess under chiral catalysis .

Formulation Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume